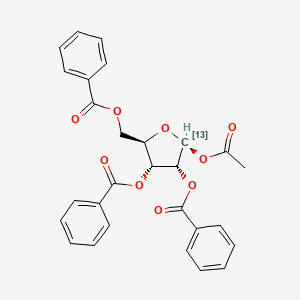
1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C is a ribose-derived compound used in nucleoside synthesis. It is a labeled version of 1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranose, where the carbon-13 isotope is incorporated for tracing and analytical purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C involves several steps:
Methylation of Ribose: Ribose is methylated using thionyl chloride and methyl alcohol at 0–5°C for 10 to 15 minutes.
Acetylation: The benzylated ribose is acetylated using glacial acetic acid and acetic anhydride at -5 to 5°C for 5 hours.
Industrial Production Methods: The industrial production follows similar steps but on a larger scale, ensuring precise control of reaction conditions to maintain high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C undergoes various chemical reactions, including:
Substitution Reactions: It reacts with trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction.
Deprotection Reactions: The compound can be deprotected by acids or bases to form pure artificial nucleotides.
Common Reagents and Conditions:
Trimethylsilyl trifluoromethanesulfonate (TMSOTf): Used in substitution reactions.
Acids or Bases: Used for deprotection reactions.
Major Products:
Artificial Nucleotides: Formed after deprotection reactions.
Scientific Research Applications
1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C is widely used in scientific research, including:
Chemistry: Used in the synthesis of nucleosides and nucleotides.
Biology: Employed in studies involving ribose metabolism and nucleic acid synthesis.
Medicine: Utilized in the development of antiviral and anticancer drugs.
Industry: Applied in the production of labeled compounds for analytical purposes.
Mechanism of Action
The compound exerts its effects through the following mechanisms:
Comparison with Similar Compounds
1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranose: The non-labeled version used in similar applications.
1-O-Acetyl 2,3,5-tri-O-benzoyl-alpha-D-ribofuranose: An isomer with different stereochemistry.
Uniqueness: 1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C is unique due to the incorporation of the carbon-13 isotope, making it valuable for tracing and analytical studies .
Properties
Molecular Formula |
C28H24O9 |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-5-acetyloxy-3,4-dibenzoyloxy(513C)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28-/m1/s1/i28+1 |
InChI Key |
GCZABPLTDYVJMP-IUEDBPNLSA-N |
Isomeric SMILES |
CC(=O)O[13C@H]1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















